7-Butyltheophylline

Pharmaceutical Quality Control RP-HPLC Method Validation Doxofylline Impurity Profiling

7-Butyltheophylline (Bufylline; 7-butyl-1,3-dimethylxanthine) is a synthetic N7-substituted xanthine derivative with the molecular formula C₁₁H₁₆N₄O₂ and a molecular mass of 236.27 g/mol. The compound features a butyl substituent at the N7 position of the theophylline (1,3-dimethylxanthine) scaffold, a modification that distinguishes it from the parent drug theophylline (N7-H), the tool compound IBMX (N7-H, N1-isobutyl), and the newer generation bronchodilator doxofylline (N7-dioxolanylmethyl).

Molecular Formula C11H16N4O2
Molecular Weight 236.27 g/mol
CAS No. 1021-65-4
Cat. No. B3060895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Butyltheophylline
CAS1021-65-4
Molecular FormulaC11H16N4O2
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCCCCN1C=NC2=C1C(=O)N(C(=O)N2C)C
InChIInChI=1S/C11H16N4O2/c1-4-5-6-15-7-12-9-8(15)10(16)14(3)11(17)13(9)2/h7H,4-6H2,1-3H3
InChIKeyCPRWWXKLQNLTSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.02 M

Structure & Identifiers


Interactive Chemical Structure Model





7-Butyltheophylline (CAS 1021-65-4): Core Identity and Structural Position Among Xanthine Derivatives


7-Butyltheophylline (Bufylline; 7-butyl-1,3-dimethylxanthine) is a synthetic N7-substituted xanthine derivative with the molecular formula C₁₁H₁₆N₄O₂ and a molecular mass of 236.27 g/mol . The compound features a butyl substituent at the N7 position of the theophylline (1,3-dimethylxanthine) scaffold, a modification that distinguishes it from the parent drug theophylline (N7-H), the tool compound IBMX (N7-H, N1-isobutyl), and the newer generation bronchodilator doxofylline (N7-dioxolanylmethyl) [1]. It exists as a white to off-white crystalline powder with limited aqueous solubility but good solubility in organic solvents such as ethanol and chloroform [2]. Historically developed as a bronchodilator, 7-butyltheophylline acts as a weak phosphodiesterase (PDE) inhibitor and a mild adenosine receptor antagonist; however, its clinical development was discontinued due to a narrow therapeutic window and insufficient efficacy advantage over theophylline [3].

Why 7-Butyltheophylline Cannot Be Interchanged with Theophylline, IBMX, or Other Xanthine Analogs


Xanthine derivatives with different N7 substituents exhibit fundamentally distinct pharmacological profiles across PDE isozyme selectivity, adenosine receptor subtype affinity, and off-target enzyme inhibition [1]. The N7-butyl substitution on theophylline yields a compound with PDE inhibitory potency approximately one-fifth that of theophylline itself, representing a significant reduction rather than enhancement [2]. In contrast, 7-benzyl-substituted IBMX derivatives demonstrate potent and selective calcium-dependent PDE inhibition (IC₅₀ 1.5 μM), while 8-phenyltheophylline is a potent adenosine antagonist (IC₅₀ 6 μM) with weak PDE activity [1]. Furthermore, 7-butyltheophylline has been identified as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism—an activity not shared by theophylline or IBMX at comparable concentrations [3]. The compound also exhibits CCR5 antagonistic activity, opening an entirely distinct target engagement profile absent in most theophylline congeners [4]. These multi-target divergences mean that procurement decisions cannot rely on class-level assumptions: each N7-substituted xanthine occupies a unique position in the selectivity-activity landscape.

Quantitative Differentiation Evidence for 7-Butyltheophylline Against Closest Analogs


Doxofylline Impurity 13: Validated HPLC Separation and Quantification as a Regulatory Reference Standard

7-Butyltheophylline is formally designated as Doxofylline Impurity 13 and has been characterized as a process-related impurity in doxofylline active pharmaceutical ingredient (API) [1]. A validated stability-indicating RP-HPLC method achieved quantification limits of 0.19–0.36 μg/mL for doxofylline and its impurities, with recovery rates of 97.83–99.86% for impurities including 7-butyltheophylline [1]. Unlike theophylline, which is not a relevant impurity in doxofylline synthesis pathways, 7-butyltheophylline arises specifically from N7-alkylation side-reactions during doxofylline manufacture, making it an essential reference standard for doxofylline quality control that no other xanthine analog can substitute [1].

Pharmaceutical Quality Control RP-HPLC Method Validation Doxofylline Impurity Profiling

PDE Inhibitory Potency: 7-Butyltheophylline Is Approximately 5-Fold Weaker Than Theophylline

Historical pharmacological characterization established that 7-butyltheophylline acts as a weak PDE inhibitor with a potency approximately one-fifth (20%) that of theophylline [1]. This is consistent with the broader structure-activity relationship for N7-alkylxanthines, where the calcium-dependent PDE inhibitory potency ranking from the Smellie et al. study places 7-benzyl-IBMX (IC₅₀ 1.5 μM) and IBMX (IC₅₀ 7.5 μM) as substantially more potent than theophylline, while 1,3-dibutylxanthine (IC₅₀ 100 μM) trends toward much weaker inhibition [2]. The N7-butyl modification on the theophylline core thus shifts the compound toward the weaker end of the PDE inhibition spectrum [2].

Phosphodiesterase Inhibition Bronchodilator Pharmacology Xanthine SAR

Lipoxygenase Inhibition: A Target Engagement Profile Distinct from Theophylline and IBMX

7-Butyltheophylline is characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, an activity profile not reported for theophylline or IBMX at comparable potencies [1]. The compound also demonstrates ancillary inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (to a lesser extent), along with antioxidant properties in fats and oils [1]. In contrast, theophylline's anti-inflammatory effects are mediated primarily through PDE inhibition and histone deacetylase (HDAC) activation rather than direct lipoxygenase blockade, while IBMX functions predominantly as a non-specific PDE inhibitor without significant lipoxygenase activity [2].

Lipoxygenase Inhibition Arachidonic Acid Metabolism Anti-inflammatory Mechanisms

CCR5 Antagonism: A Novel Pharmacological Direction Absent in Conventional Xanthine Bronchodilators

Preliminary pharmacological screening identified 7-butyltheophylline as a compound with CCR5 antagonistic activity, with potential applications in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. This represents a mechanistic divergence from theophylline, doxofylline, and IBMX, none of which have been characterized as CCR5 antagonists at physiologically relevant concentrations. The CCR5 activity of 7-butyltheophylline is attributed to the specific N7-butyl substitution, as neither the parent theophylline nor N7-dioxolanylmethyl-substituted doxofylline has been reported to engage this chemokine receptor target [2].

CCR5 Antagonist HIV Research Chemokine Receptor Pharmacology

CNS Adenosine Receptor Engagement: Reduced Central Stimulant Liability vs. Theophylline

7-Butyltheophylline is reported to have low central nervous system excitatory activity due to minimal interaction with central adenosine A₁ receptors [1]. This contrasts with theophylline, which produces well-documented CNS stimulant effects—including insomnia, tremor, and agitation—through central adenosine A₁ receptor blockade at therapeutic concentrations [2]. In the systematic structure-activity analysis by Smellie et al., the behavioral profile of xanthine derivatives was determined by the relative balance of adenosine receptor antagonism versus PDE inhibition, with potent adenosine antagonists (e.g., 8-phenyltheophylline, IC₅₀ 6 μM) producing behavioral activation while potent PDE inhibitors (e.g., IBMX) produced behavioral depression [3]. 7-Butyltheophylline, with its weak PDE inhibition and reduced central adenosine receptor engagement, occupies a distinct position in this behavioral pharmacophore landscape [1][3].

Adenosine Receptor Antagonism CNS Safety Profile Xanthine Behavioral Pharmacology

Evidence-Backed Application Scenarios Where 7-Butyltheophylline Demonstrates Procurement Priority


Doxofylline Pharmaceutical Quality Control: Impurity Reference Standard for Method Validation and Batch Release

In doxofylline API manufacturing and formulation quality control, 7-butyltheophylline (Doxofylline Impurity 13) is an essential reference standard for HPLC method development, system suitability testing, and quantitative impurity determination per ICH Q3A/Q3B guidelines [1]. The validated RP-HPLC method with LOQ of 0.19–0.36 μg/mL and impurity recovery of 97.83–99.86% enables robust detection and quantification during stability studies, forced degradation assessments, and batch release testing [1]. No other xanthine analog—including theophylline, IBMX, or 8-phenyltheophylline—can substitute in this application because these compounds are structurally absent from doxofylline synthetic impurity profiles and would fail system suitability criteria. Procurement of certified 7-butyltheophylline reference standard (typically ≥95% purity by HPLC) is therefore mandatory for doxofylline manufacturers and contract research organizations conducting doxofylline analytical development [1].

Multi-Target Anti-Inflammatory Tool Compound: Lipoxygenase and PDE Dual Pharmacology Research

For academic and industrial research groups investigating the intersection of leukotriene pathway inhibition and PDE modulation in inflammatory disease models, 7-butyltheophylline offers a unique dual-target profile combining potent lipoxygenase inhibition (with ancillary COX and carboxylesterase inhibition) together with weak PDE inhibitory activity [1]. This contrasts with theophylline (PDE inhibition and HDAC activation without lipoxygenase activity) and IBMX (broad-spectrum PDE inhibition without lipoxygenase engagement), positioning 7-butyltheophylline as the compound of choice when both arms of arachidonic acid metabolism and cyclic nucleotide signaling require simultaneous pharmacological modulation in a single chemical entity [1].

CCR5 Antagonist Lead Discovery: Xanthine Scaffold-Based Medicinal Chemistry

Medicinal chemistry programs targeting CCR5 for HIV entry inhibition, autoimmune disease, or asthma can rationally select 7-butyltheophylline as a starting scaffold based on its preliminary CCR5 antagonistic activity [1]. This chemotype-based approach is unavailable with theophylline, doxofylline, or IBMX, which lack CCR5 engagement. The N7-butyl substituent is hypothesized to confer the CCR5 binding interaction, providing a tractable vector for further structure-activity relationship optimization while leveraging the well-characterized synthetic accessibility of the xanthine core [1].

CNS-Sparing Xanthine Pharmacology: In Vivo Studies Requiring Minimized Behavioral Confounds

Investigators conducting in vivo rodent studies where central adenosine receptor-mediated behavioral activation (locomotor stimulation, arousal) would confound endpoint interpretation may select 7-butyltheophylline over theophylline. The compound's reduced central adenosine A₁ receptor engagement translates to a lower CNS excitatory liability profile [1]. This property is supported by the compound's regulatory classification as a non-controlled substance with no abuse potential, in contrast to theophylline, which requires therapeutic drug monitoring (5–20 μg/mL target range; toxicity >20 μg/mL) due to CNS and cardiovascular side effects [1]. This scenario is particularly relevant for studies evaluating peripheral anti-inflammatory or pulmonary endpoints where CNS-driven behavioral changes must be minimized [1].

Quote Request

Request a Quote for 7-Butyltheophylline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.